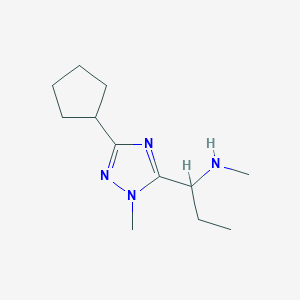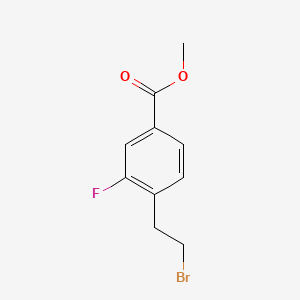![molecular formula C6H13ClFNO2S B15301831 [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride CAS No. 2869226-05-9](/img/structure/B15301831.png)
[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an aminomethyl group, and a methanesulfonyl fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the aminomethyl group and the methanesulfonyl fluoride moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique properties may lead to the creation of new medications for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(Aminomethyl)cyclopropyl]methanesulfonyl fluoride hydrochloride
- [1-(Aminomethyl)cyclopentyl]methanesulfonyl fluoride hydrochloride
- [1-(Aminomethyl)cyclohexyl]methanesulfonyl fluoride hydrochloride
Uniqueness
What sets [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride apart from similar compounds is its cyclobutyl ring. This unique structure imparts specific reactivity and stability characteristics, making it particularly valuable in certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes
Eigenschaften
CAS-Nummer |
2869226-05-9 |
|---|---|
Molekularformel |
C6H13ClFNO2S |
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclobutyl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6(4-8)2-1-3-6;/h1-5,8H2;1H |
InChI-Schlüssel |
TVDFNAYAIDMOAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN)CS(=O)(=O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)





![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)




![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
